3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Description
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,3,4-oxadiazole moiety substituted with a cyclopropyl group. Its molecular formula is C${10}$H${15}$N$_{3}$O, with a molecular weight of 193.25 g/mol and a purity >95% . The compound is of interest in medicinal chemistry due to the oxadiazole group's role in enhancing metabolic stability and receptor binding, while the cyclopropyl substituent contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
2-cyclopropyl-5-piperidin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-13-12-9(14-10)7-3-4-7/h7-8,11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOXKNRWLXHQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A halogenated oxadiazole precursor (e.g., 2-chloro-5-cyclopropyl-1,3,4-oxadiazole) reacts with piperidine in dimethylformamide (DMF) at 120°C for 24 hours. This method is less favored due to byproduct formation.
Reductive Amination
Piperidine-3-carbaldehyde is condensed with 5-cyclopropyl-1,3,4-oxadiazole-2-amine using sodium cyanoborohydride (NaBH₃CN) in methanol. Limited to laboratories due to moderate yields (~50%).
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazide Cyclization | POCl₃, SOCl₂ | Reflux, 6–8 h | ~60–70% | Cost-effective | Requires harsh dehydrating agents |
| Imidazolide Coupling | CDI, Toluene | 80°C, 12 h | ~65–75% | High regioselectivity | Multi-step synthesis |
| Lewis Acid Catalysis | TMSOTf, NMM | 0–5°C, 4 h | ~70–75% | Scalable, mild conditions | Expensive catalysts |
| Nucleophilic Substitution | DMF, Piperidine | 120°C, 24 h | ~40–50% | Simple setup | Low yield, byproducts |
Optimization and Scale-Up Considerations
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Catalyst Recycling: TMSOTf in the Lewis acid method can be recovered via distillation, reducing costs.
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Green Chemistry: Replacing POCl₃ with polymer-supported reagents improves safety in the hydrazide route.
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Continuous Flow: The imidazolide method benefits from flow chemistry to enhance reaction control and yield.
Characterization and Quality Control
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NMR Spectroscopy: ¹H NMR (CDCl₃) shows characteristic peaks for the cyclopropyl group (δ 0.8–1.2 ppm) and oxadiazole-proximal piperidine protons (δ 3.2–3.7 ppm).
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HPLC Purity: >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 193.25 [M+H]⁺ .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.
Reduction reactions often involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group’s rigidity and lipophilicity enhance binding to sterically constrained receptors (e.g., 5-HT$_{1A}$) compared to flexible ethyl groups .
- Heterocycle Electronic Effects : Oxadiazoles offer metabolic stability, while thiadiazoles may improve membrane permeability due to sulfur’s polarizability .
- Positional Isomerism : 3-Substituted piperidines often show superior CNS activity, whereas 4-substituted analogs may target peripheral enzymes .
Biological Activity
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 1,3,4-oxadiazole moiety. The presence of the cyclopropyl group in the oxadiazole is significant for its biological activity. The molecular formula is with a CAS number of 1105189-71-6.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities, including:
- Antimicrobial : Exhibiting activity against various bacterial strains.
- Anticancer : Showing cytotoxic effects on tumor cell lines.
- Antiparasitic : Potential efficacy against malaria parasites.
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
The SAR studies for oxadiazole derivatives reveal that modifications to the piperidine ring and the oxadiazole structure significantly influence biological activity. For instance:
- Substituents on Piperidine : Methyl substitutions at different positions lead to varied potencies. A methyl group at the 4-position showed enhanced activity compared to the 3-position .
- Oxadiazole Variants : Changing the oxadiazole configuration can drastically alter activity levels, indicating that electronic and steric factors are crucial for interaction with biological targets .
Case Studies and Research Findings
Several studies have highlighted the potential of compounds similar to 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine:
- Antimalarial Activity : A study demonstrated that derivatives with similar oxadiazole structures exhibited potent antimalarial effects with EC50 values as low as 0.019 µM. The structural modifications were essential in enhancing efficacy against P. falciparum .
- Cytotoxicity Against Cancer Cells : Research involving various substituted oxadiazoles showed significant cytotoxicity against human cancer cell lines (e.g., HeLa, CaCo-2) with IC50 values ranging from 0.63 to 92.4 µM, depending on the specific structural modifications .
- Inhibitory Potency : Compounds bearing oxadiazole moieties have been shown to inhibit key enzymes such as acetylcholinesterase and urease, which are important in various therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The synthesis typically involves cyclocondensation of cyclopropanecarboxylic acid hydrazide with a piperidine-containing precursor. Key steps include protecting the piperidine nitrogen to prevent unwanted side reactions during oxadiazole ring formation . Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents to enhance yield and purity. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .
Q. How is the structural integrity of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine validated post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to verify cyclopropyl proton splitting patterns (δ ~0.5–1.5 ppm) and oxadiazole ring protons (δ ~8.0–9.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 232.12) .
- X-ray crystallography : For unambiguous assignment, single-crystal X-ray diffraction data can resolve bond angles and torsional strain in the cyclopropyl-oxadiazole moiety .
Q. What in vitro assays are recommended for initial screening of bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidase) due to structural similarities to known bioactive oxadiazole-piperidine hybrids . Use fluorometric or colorimetric readouts (e.g., Ellman’s method for cholinesterase). For receptor binding, radioligand displacement assays (e.g., 5-HT or D receptors) at concentrations of 1–100 µM can identify affinity trends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Methodological Answer :
- Analog synthesis : Introduce substituents on the piperidine ring (e.g., methyl, fluorine) or modify the oxadiazole’s cyclopropyl group (e.g., isopropyl, trifluoromethyl) .
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays (human/rat) and permeability using Caco-2 monolayers .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., serotonin receptors) using crystallographic data from homologous compounds .
Q. What experimental strategies resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Orthogonal validation : Replicate key findings using independent methods (e.g., SPR for binding affinity if radioligand assays show variability) .
- Buffer optimization : Adjust assay conditions (pH, ionic strength) to mimic physiological environments. For example, use ammonium acetate buffer (pH 6.5) to stabilize protein-ligand interactions .
- Data normalization : Include reference compounds (e.g., risperidone for 5-HT assays) to calibrate inter-assay variability .
Q. How can regioselectivity challenges during oxadiazole ring formation be addressed?
- Methodological Answer :
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen, directing cyclocondensation to the desired position .
- Catalytic additives : Employ Lewis acids (e.g., ZnCl) to enhance reaction specificity for 1,3,4-oxadiazole over 1,2,4-isomers .
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) to suppress side-product formation .
Q. What analytical techniques are critical for detecting degradation products under stability testing?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base).
- HPLC-MS analysis : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products. Identify fragments via MS/MS .
- Kinetic modeling : Calculate degradation rate constants (k) at varying pH/temperature to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
